molecular formula C16H14ClF6N3O B11534488 2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B11534488
M. Wt: 413.74 g/mol
InChI Key: BRNQTDLTCUDGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 1,3,5-oxadiazine ring, substituted with a 3-chlorophenyl group, a piperidin-1-yl group, and two trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-chlorophenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14ClF6N3O

Molecular Weight

413.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C16H14ClF6N3O/c17-11-6-4-5-10(9-11)12-24-14(15(18,19)20,16(21,22)23)25-13(27-12)26-7-2-1-3-8-26/h4-6,9H,1-3,7-8H2

InChI Key

BRNQTDLTCUDGLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(N=C(O2)C3=CC(=CC=C3)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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